N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a hybrid structure combining a chromene-carboxamide core, a 1,2,4-oxadiazole ring, and a furan-2-yl substituent. The chromene moiety is a privileged scaffold in medicinal chemistry, known for its bioactivity in anti-inflammatory and anticancer contexts . The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, as seen in compounds like L694247, which targets serotonin receptors . The furan-2-yl group may contribute to π-π stacking interactions in enzyme binding pockets, similar to nitrofuran derivatives with antimicrobial properties .
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c1-30-18-9-4-7-15-12-16(24(29)32-21(15)18)23(28)25-17-8-3-2-6-14(17)13-20-26-22(27-33-20)19-10-5-11-31-19/h2-12H,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKFJTDFAVPPKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or its derivatives, under acidic or basic conditions.
Synthesis of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting nitrile oxides with hydrazides, leading to the formation of the oxadiazole ring.
Coupling of the Furan and Oxadiazole Rings: The furan and oxadiazole rings are coupled through a suitable linker, often involving a methyl group, under conditions that promote the formation of a stable bond.
Formation of the Chromene Ring: The chromene ring is synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Final Coupling and Amide Formation: The final step involves coupling the chromene moiety with the furan-oxadiazole intermediate and forming the carboxamide linkage under amide bond-forming conditions, typically using coupling reagents like EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.
Substitution: The chromene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, and appropriate solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
The biological activity of this compound is primarily attributed to its unique structural features, which may interact with various biological targets. Key areas of interest include:
Anticancer Properties:
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, studies on similar oxadiazole derivatives have shown their ability to inhibit cancer cell proliferation in vitro and in vivo. The mechanism often involves the modulation of key signaling pathways and apoptosis induction in cancer cells .
Antimicrobial Activity:
Compounds with oxadiazole rings are known for their antimicrobial properties. The presence of the furan moiety enhances the compound's interaction with microbial targets, potentially leading to effective inhibition of bacterial growth .
Enzyme Inhibition:
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promise as an inhibitor for various enzymes, including carbonic anhydrases, which are implicated in cancer progression. Selective inhibition at nanomolar concentrations has been observed in related compounds .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of Oxadiazole Ring:
This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of Furan and Chromene Moieties:
These steps involve strategic coupling reactions that allow for the assembly of the desired structure while maintaining the integrity of functional groups that contribute to biological activity .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing activity include:
| Structural Feature | Impact on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer and antimicrobial properties |
| Furan Moiety | Improves interaction with biological targets |
| Methoxy Group | May influence solubility and bioavailability |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
-
Cancer Research:
A study demonstrated that derivatives similar to this compound exhibited high selectivity against specific cancer cell lines (e.g., MCF7 and PANC1), indicating a promising avenue for anticancer drug development . -
Antimicrobial Studies:
Compounds with similar oxadiazole structures were tested against a range of bacterial strains, showing significant antibacterial activity, which supports further exploration into their use as antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan and oxadiazole rings may interact with enzymes or receptors, while the chromene moiety could be involved in modulating biological activity through its interactions with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-Carboxamide Derivatives
- [N-methyl-3H3]AZ10419369 : A chromene-2-carboxamide derivative with a morpholine substituent. It exhibits high affinity for serotonin receptors (5-HT1B/1D) due to the chromene core’s planar structure and hydrogen-bonding capacity . Compared to the target compound, AZ10419369 lacks the oxadiazole and furan groups, which may reduce its metabolic stability but improve solubility.
- RS57639 : Contains a benzodioxan-chromene hybrid linked to a piperidine group. It demonstrates potent 5-HT4 receptor antagonism, highlighting the role of chromene in modulating neurotransmitter systems . The absence of the oxadiazole ring in RS57639 may limit its use in environments requiring oxidative stability.
1,2,4-Oxadiazole-Containing Compounds
- L694247 : Features a 1,2,4-oxadiazole ring conjugated to an indole moiety. This compound shows serotonin receptor (5-HT2C) agonist activity, with the oxadiazole enhancing binding via dipole interactions . The target compound’s oxadiazole-methylphenyl linker may improve membrane permeability compared to L694247’s indole-oxadiazole system.
- Compound 21 (): A pyrazole-oxadiazole hybrid with a carbamoylthiophene group. It displays moderate trypanocidal activity (42% yield, m.p. 297°C) but lacks the chromene system, which could broaden the target compound’s therapeutic scope .
Furan-2-yl Derivatives
- N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a): A nitrofuran analog with antimicrobial properties. The nitro group enhances electrophilicity, enabling covalent binding to microbial enzymes .
Comparative Data Table
Key Findings and Implications
- Structural Advantages : The target compound’s integration of chromene, oxadiazole, and furan motifs may synergize bioactivity and stability. Chromene provides planar rigidity for receptor binding, oxadiazole enhances metabolic resistance, and furan supports hydrophobic interactions.
- Limitations: The absence of nitro groups (cf.
- Research Gaps : Empirical data on solubility, logP, and specific target affinities are needed to validate hypotheses derived from structural analogs.
Biological Activity
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and applications in various fields such as pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure combining a chromene core with an oxadiazole moiety and a furan ring. The presence of these functional groups is significant for its biological activity.
Structural Formula
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The oxadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities against various strains of bacteria and fungi. For instance, derivatives of oxadiazole have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 µg/ml against Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- The chromene scaffold is recognized for its anticancer potential. Compounds containing the chromene structure have been reported to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression . Specific studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
-
Interaction with Biological Targets :
- The furan and oxadiazole rings can interact with various biomolecules, potentially acting as enzyme inhibitors or receptor modulators.
- Reactive Oxygen Species (ROS) Generation :
- Cell Cycle Arrest :
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Antibacterial Activity Study :
A series of synthesized oxadiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chemical structure significantly affected their antibacterial potency, with some compounds achieving MIC values lower than those of standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/ml) | Bacteria Tested |
|---|---|---|
| Compound 1 | 12.5 | Staphylococcus aureus |
| Compound 2 | 25 | Escherichia coli |
| Ciprofloxacin | 1 | Standard Control |
- Anticancer Activity Evaluation :
In vitro tests on cancer cell lines revealed that certain oxadiazole derivatives exhibited IC50 values indicating effective inhibition of cell growth compared to control treatments. For instance, one compound demonstrated an IC50 value of 7.91 µM against Trypanosoma cruzi, suggesting potential for further development in cancer therapy .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be addressed methodologically?
The synthesis involves constructing the 1,2,4-oxadiazole ring via cyclization between furan-2-carbonitrile and hydroxylamine hydrochloride under acidic reflux (e.g., HCl in ethanol). Regioselectivity is critical during oxadiazole formation. Subsequent alkylation of the phenyl ring with the oxadiazole-methyl group employs nucleophilic substitution (e.g., benzyl halide intermediates). Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetone/water) ensures purity. Intermediate monitoring by TLC and structural confirmation via ¹H NMR (e.g., furan protons at δ 6.50–6.80 ppm) are essential .
Q. What spectroscopic techniques reliably confirm the compound’s structure, and what signals are characteristic?
- ¹H NMR (DMSO-d₆): Singlet at δ 3.85 ppm (OCH₃), aromatic protons (δ 7.20–8.30 ppm), and furan doublets (δ 6.50–6.80 ppm).
- ¹³C NMR: Carbonyl peak at δ 165–170 ppm.
- HRMS (ESI+): Molecular ion [M+H]⁺ matching exact mass.
- X-ray crystallography: Resolves oxadiazole planarity and methoxy orientation in crystalline samples .
Q. What storage conditions are recommended to maintain stability?
Store in amber vials under argon at -20°C with desiccants (silica gel). For DMSO stock solutions, aliquot and freeze at -80°C, avoiding >3 freeze-thaw cycles. Stability checks via HPLC (C18 column, 254 nm) every 6 months detect hydrolysis or degradation .
Advanced Questions
Q. How can coupling efficiency between the coumarin-carboxamide and oxadiazole-phenyl moiety be optimized?
Screen coupling reagents (HATU, EDCI/HOBt) in anhydrous DMF under inert conditions. Use a Design of Experiments (DoE) approach to optimize temperature (0°C to RT), stoichiometry (1.2 equivalents of oxadiazole component), and base (DIPEA). Microwave-assisted synthesis (100 W, 80°C, 30 min) enhances reaction rates. Purification via preparative HPLC (acetonitrile/water gradient) isolates the product, improving yields from 45% to 72% .
Q. How can contradictions in biological activity data due to impurities be resolved?
Employ orthogonal purification (column chromatography + recrystallization) and quantify impurities via HPLC-MS (0.1% formic acid/acetonitrile gradient). Spike pure compound with synthetic byproducts (e.g., unreacted coumarin precursor) to identify inhibitory effects. Use ≥98% pure batches (qNMR-verified) for baseline activity studies. Address solvent residues (e.g., DMF) via lyophilization .
Q. What computational methods predict pharmacokinetic properties, and how are they validated?
- In silico tools: SwissADME for logP, solubility, and CYP450 interactions.
- Molecular dynamics (GROMACS): Models membrane permeability. Experimental validation includes shake-flask logP determination and liver microsome assays (LC-MS/MS) for metabolic stability. Discrepancies may require metabolite ID via HR-MS/MS .
Q. What strategies design analogues for SAR studies targeting enzyme inhibition?
Modify oxadiazole substituents (thiophene/pyridine), coumarin methoxy position (6- or 7-OCH₃), and carboxamide phenyl groups. Use combinatorial chemistry for library generation and high-throughput screening (10 µM compound concentration). Molecular docking (AutoDock Vina) with enzyme PDB structures guides design. Validate binding affinity via SPR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
